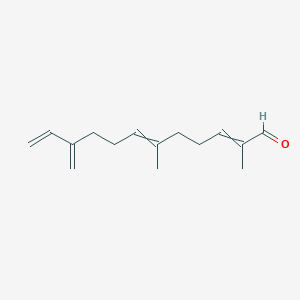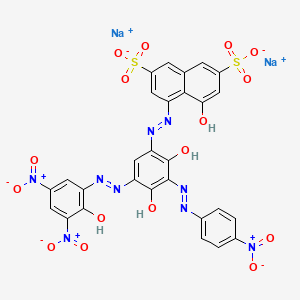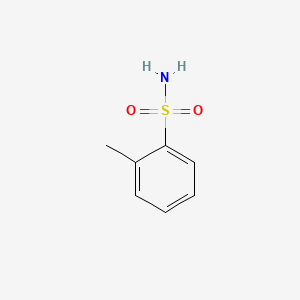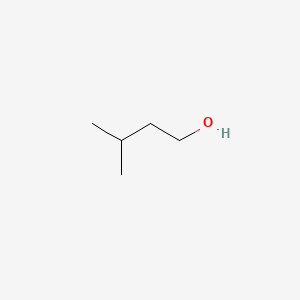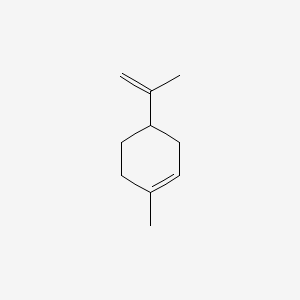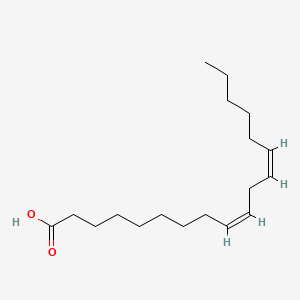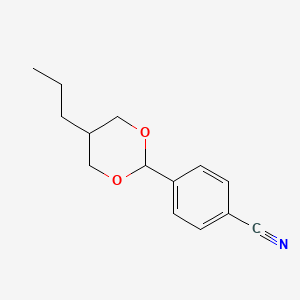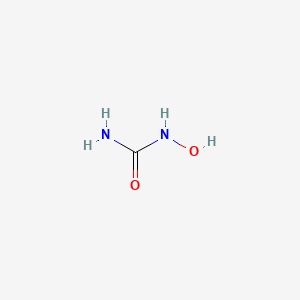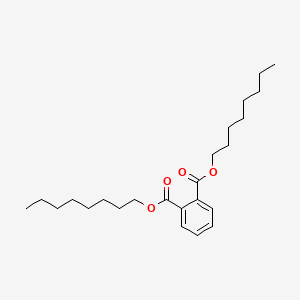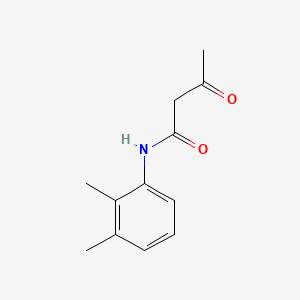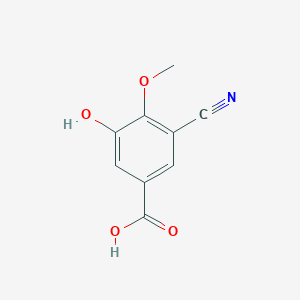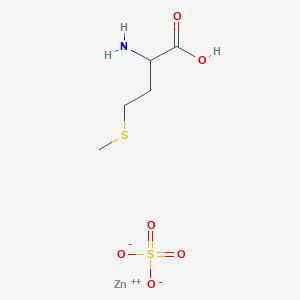
1-Adamantanamine fumarate
Descripción general
Descripción
1-Adamantanamine fumarate is a chemical compound derived from adamantane, a polycyclic hydrocarbon with a unique cage-like structure. The compound is formed by the combination of 1-adamantanamine and fumaric acid. Adamantane derivatives, including this compound, are known for their stability and unique structural properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Adamantanamine can be synthesized through the reaction of 1-bromoadamantane with ammonia or amines. The reaction typically involves the use of a phase transfer catalyst such as tetrabutylammonium iodide (TBAI) in methanol, followed by in situ salt formation with hydrochloric acid to yield 1-adamantanamine hydrochloride . The fumarate salt is then formed by reacting 1-adamantanamine with fumaric acid in an appropriate solvent.
Industrial Production Methods: Industrial production of 1-adamantanamine fumarate involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
1-Adamantanamine fumarate undergoes various chemical reactions, including:
Oxidation: Oxidation of 1-adamantanamine can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation include adamantanone and other oxygenated derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert adamantanone back to 1-adamantanamine.
Substitution: Nucleophilic substitution reactions are common for 1-adamantanamine. For example, it can react with alkyl halides to form N-alkylated derivatives. The reaction conditions often involve the use of a base such as potassium carbonate (K2CO3) in an appropriate solvent .
Aplicaciones Científicas De Investigación
1-Adamantanamine fumarate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, 1-adamantanamine derivatives are studied for their potential antiviral and neuroprotective properties. They have been investigated for their ability to inhibit the replication of certain viruses and to protect neurons from damage .
Medicine: Medically, 1-adamantanamine derivatives, such as amantadine, are used to treat conditions like Parkinson’s disease and influenza. These compounds are known to modulate neurotransmitter release and inhibit viral replication .
Industry: In industry, this compound is used in the development of drug delivery systems and surface recognition studies. Its incorporation into liposomes, cyclodextrins, and dendrimers enhances the stability and targeting capabilities of these systems .
Mecanismo De Acción
The mechanism of action of 1-adamantanamine fumarate involves its interaction with various molecular targets and pathways:
Antiviral Activity: 1-Adamantanamine derivatives inhibit viral replication by interfering with the function of viral proteins, such as the M2 protein in influenza viruses. This prevents the release of viral nucleic acid into host cells .
Neuroprotective Effects: In the context of neuroprotection, 1-adamantanamine derivatives increase the release of dopamine and norepinephrine in the brain. They may also act as weak non-competitive antagonists of NMDA receptors, which helps to protect neurons from excitotoxic damage .
Comparación Con Compuestos Similares
1-Adamantanamine fumarate can be compared with other similar compounds, such as:
Amantadine: Amantadine is a well-known antiviral and antiparkinsonian agent. It shares a similar structure with this compound but is typically used in its hydrochloride form .
Memantine: Memantine is another derivative of adamantane used in the treatment of Alzheimer’s disease. It acts as an NMDA receptor antagonist, similar to 1-adamantanamine derivatives .
Rimantadine: Rimantadine is an antiviral drug similar to amantadine but with a slightly different structure. It is used to treat and prevent influenza A infections .
Uniqueness: this compound is unique due to its fumarate salt form, which may offer different solubility and stability properties compared to other adamantane derivatives. This makes it a valuable compound for specific applications in drug delivery and surface recognition studies .
Propiedades
IUPAC Name |
adamantan-1-amine;(E)-but-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.C4H4O4/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPWWNYHIIPYKE-WLHGVMLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80789-67-9 | |
| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, (2E)-2-butenedioate (1:3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80789-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantanamine fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


